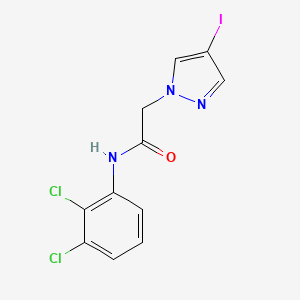![molecular formula C19H20F3N3OS B5970848 2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5970848.png)
2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide is not fully understood. However, it has been shown to inhibit the activity of several kinases involved in various signaling pathways. The compound has been found to bind to the ATP-binding site of these kinases, thereby preventing their activity. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of cell proliferation and survival.
Biochemical and Physiological Effects:
2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. Additionally, the compound has been found to inhibit the activation of immune cells, suggesting that it may have immunosuppressive effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide in lab experiments is its potent inhibitory activity against several kinases. This makes it a valuable tool for studying the role of these kinases in various signaling pathways. However, one of the limitations of using this compound is its potential off-target effects. The compound has been found to inhibit the activity of several kinases, and it is possible that it may also inhibit the activity of other proteins that are not related to the intended target.
Future Directions
There are several future directions for the study of 2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases. Another direction is to study its mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, it would be interesting to explore the potential off-target effects of this compound and to develop more selective inhibitors of the intended target. Finally, it would be valuable to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, in order to better understand its potential use in clinical settings.
Synthesis Methods
The synthesis method for 2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide has been described in the literature. The method involves the reaction of 5-(trifluoromethyl)-2-pyridinecarboxylic acid with piperidine, followed by the addition of phenylthiol and acetic anhydride. The resulting compound is then purified using column chromatography. The purity of the compound is confirmed using NMR and mass spectrometry.
Scientific Research Applications
2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide has been found to have a wide range of biological activities. It has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases. The compound has been found to have potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3. These kinases are involved in various signaling pathways that play a critical role in the pathogenesis of many diseases.
properties
IUPAC Name |
2-phenylsulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3OS/c20-19(21,22)14-8-9-17(23-11-14)25-10-4-5-15(12-25)24-18(26)13-27-16-6-2-1-3-7-16/h1-3,6-9,11,15H,4-5,10,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRAGEFWYPXQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-methoxy-4-methylbenzamide](/img/structure/B5970768.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970772.png)
![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5970780.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,2,2-trifluoroethanesulfonamide](/img/structure/B5970784.png)
![2-(4-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5970817.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5970818.png)

![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B5970833.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,6-dimethylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5970855.png)
![2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5970861.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B5970869.png)
![(3R*,4R*)-1-(2-naphthylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5970873.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5970879.png)
![5-(3,4-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5970880.png)